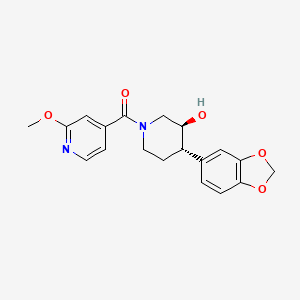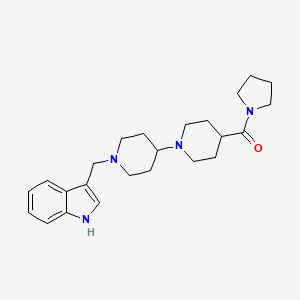![molecular formula C24H29N3O3 B3807077 Ethyl 3-(2-methoxyethyl)-1-[[4-(2-pyrimidin-5-ylethynyl)phenyl]methyl]piperidine-3-carboxylate](/img/structure/B3807077.png)
Ethyl 3-(2-methoxyethyl)-1-[[4-(2-pyrimidin-5-ylethynyl)phenyl]methyl]piperidine-3-carboxylate
Descripción general
Descripción
Ethyl 3-(2-methoxyethyl)-1-[[4-(2-pyrimidin-5-ylethynyl)phenyl]methyl]piperidine-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-methoxyethyl)-1-[[4-(2-pyrimidin-5-ylethynyl)phenyl]methyl]piperidine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include piperidine derivatives, pyrimidine derivatives, and ethyl esters. The key steps in the synthesis may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidine Moiety: This step may involve coupling reactions using palladium catalysts to attach the pyrimidine ring to the piperidine core.
Esterification: The final step often involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-methoxyethyl)-1-[[4-(2-pyrimidin-5-ylethynyl)phenyl]methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction could yield alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-methoxyethyl)-1-[[4-(2-pyrimidin-5-ylethynyl)phenyl]methyl]piperidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: This compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2-methoxyethyl)-1-[[4-(2-pyrimidin-5-ylethynyl)phenyl]methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar pyrimidine core and have been studied for their potential as antitubercular agents.
Pyridinium Salts: These compounds have diverse applications and share some structural similarities with the pyrimidine moiety.
Uniqueness
Ethyl 3-(2-methoxyethyl)-1-[[4-(2-pyrimidin-5-ylethynyl)phenyl]methyl]piperidine-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and industrial processes.
Propiedades
IUPAC Name |
ethyl 3-(2-methoxyethyl)-1-[[4-(2-pyrimidin-5-ylethynyl)phenyl]methyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-3-30-23(28)24(12-14-29-2)11-4-13-27(18-24)17-21-8-5-20(6-9-21)7-10-22-15-25-19-26-16-22/h5-6,8-9,15-16,19H,3-4,11-14,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRMURKSJLYNEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=CC=C(C=C2)C#CC3=CN=CN=C3)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3R*,4R*)-4-hydroxypyrrolidin-3-yl]-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B3806999.png)

![N-{2-[3-({[(4-methoxyphenyl)sulfonyl]amino}methyl)-1-piperidinyl]-2-oxoethyl}acetamide](/img/structure/B3807011.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B3807013.png)
![N-[3-[5-(1H-imidazol-5-yl)-4-phenylimidazol-1-yl]propyl]-5-methylpyridin-2-amine](/img/structure/B3807017.png)
![1-[1-(2,4-dimethoxybenzoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3807024.png)

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-oxo-2-piperidin-1-ylethoxy)benzamide](/img/structure/B3807037.png)
![N-methyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B3807040.png)
![N-(2,3-dihydroxypropyl)-4-{[(3-methyl-2-thienyl)methyl]amino}benzamide](/img/structure/B3807056.png)
![1-Cyclopropyl-4-[3-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B3807063.png)
![3-(2-chlorophenyl)-N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B3807069.png)
![2-[(2,5-difluorobenzyl)amino]-N-(2-methoxybenzyl)acetamide](/img/structure/B3807081.png)
![6-methyl-5-[5-(1H-pyrazol-1-ylmethyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B3807085.png)
